molecular formula C14H23ClN4O3 B2448954 N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide CAS No. 561002-01-5

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide

Cat. No. B2448954
CAS RN: 561002-01-5
M. Wt: 330.81
InChI Key: LCQDRVGMMLAKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly known as 'Compound X' and belongs to the class of pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide involves the inhibition of various cellular pathways. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the production of inflammatory cytokines. It also inhibits the activity of viral DNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide has been found to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2). It also induces apoptosis in cancer cells and inhibits the growth of tumors. Additionally, it can reduce the viral load in infected cells and prevent viral replication.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide in lab experiments is its potent anti-inflammatory and anti-tumor properties. It can be used to study the mechanisms of inflammation and cancer progression. Additionally, its antiviral activity makes it a potential candidate for developing new antiviral drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide. One of the areas of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use as a chemotherapeutic agent for various types of cancer. Additionally, studies can be conducted to investigate its potential use in combination with other drugs to enhance its therapeutic efficacy. Finally, further research can be conducted to improve its solubility and bioavailability for better clinical applications.
Conclusion:
In conclusion, N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide is a chemical compound with potential applications in various fields of scientific research. Its anti-inflammatory, anti-tumor, and antiviral properties make it a potential candidate for developing new therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential clinical applications.

Synthesis Methods

The synthesis of N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The most common method for synthesizing this compound is the reaction of 2-chloro-N-(2-methylpropyl)acetamide with 6-amino-1-butyl-2,4-dioxypyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction mixture is then subjected to purification techniques such as column chromatography or recrystallization to obtain the final product.

Scientific Research Applications

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide has shown potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral properties. Studies have shown that this compound can inhibit the growth of cancer cells and suppress the production of inflammatory cytokines. It has also been found to have potent antiviral activity against viruses such as herpes simplex virus type 1 and 2.

properties

IUPAC Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN4O3/c1-4-5-6-18-12(16)11(13(21)17-14(18)22)19(8-9(2)3)10(20)7-15/h9H,4-8,16H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQDRVGMMLAKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide

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